6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Description
Definition and Unique Structural Characteristics of Spirocyclic Systems
Spiro compounds are a class of polycyclic organic molecules distinguished by a unique structural feature: two or more rings are linked by a single, common atom known as the spiro atom. wikipedia.orgontosight.aivedantu.com This shared atom, typically a quaternary carbon, serves as the pivot for the connected rings. vedantu.com This arrangement contrasts with other bicyclic systems, such as fused rings which share two adjacent atoms (a covalent bond), or bridged rings which share two non-adjacent atoms. vedantu.com The presence of this single junction point imparts a twisted, three-dimensional geometry to the molecule. wikipedia.orgchemenu.com Spiro compounds can be carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more carbon atoms are replaced by heteroatoms like oxygen, nitrogen, or sulfur. wikipedia.orgontosight.ai
The Inherent Rigidity and Conformational Flexibility of Spiro Compounds in Molecular Design
A defining characteristic of spirocyclic scaffolds is their inherent rigidity. chemenu.commdpi.com The spiro junction locks the connected rings in a relatively fixed orientation, often nearly perpendicular to each other. researchgate.net This structural rigidity is a significant advantage in molecular design, particularly in drug discovery, as it reduces the conformational mobility of the molecule. mdpi.comuniroma1.it By limiting the number of possible shapes, or conformations, a molecule can adopt, a spirocyclic core helps to pre-organize appended functional groups into a specific spatial arrangement. mdpi.comtandfonline.com
This pre-organization can lead to a more favorable entropy of binding when the molecule interacts with a biological target, as less conformational ordering is required upon binding. uniroma1.itacs.org While the core structure is rigid, the molecule is not entirely inflexible. Spirocycles composed of smaller rings (six-membered or less) tend to have a limited number of well-defined conformations. tandfonline.com This controlled flexibility allows the molecule to adapt to the three-dimensional contours of a protein's binding site while avoiding the negative therapeutic consequences of excessive flexibility, which can lead to off-target interactions and side effects. uniroma1.ittandfonline.com
Overview of the 2-Oxa-6,9-diazaspiro[4.5]decane Core Structure and its Topological Features
The compound 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane is built upon the parent core structure, 2-oxa-6,9-diazaspiro[4.5]decane. The nomenclature itself describes the molecule's topology. "Spiro[4.5]decane" indicates a bicyclic system containing a total of ten atoms (excluding hydrogens), with a spiro atom connecting a five-membered ring (containing 4 atoms plus the spiro atom) and a six-membered ring (containing 5 atoms plus the spiro atom). vedantu.com
The prefixes "2-oxa," "6,9-diaza," and "6-ethyl" specify the identity and location of heteroatoms and substituents. According to IUPAC nomenclature rules for spiro compounds, numbering begins in the smaller ring, adjacent to the spiro atom, and proceeds around it, then through the spiro atom (position 5), and finally around the larger ring. wikipedia.orgvedantu.com Thus, in the 2-oxa-6,9-diazaspiro[4.5]decane core, the five-membered ring is a tetrahydrofuran (B95107) derivative with an oxygen atom at position 2. The six-membered ring is a piperazine (B1678402) derivative with nitrogen atoms at positions 6 and 9. The specific compound of interest features an ethyl group attached to the nitrogen at position 6.
Below are the key structural details for the parent scaffold and the specific ethyl derivative.
| Property | 2-Oxa-6,9-diazaspiro[4.5]decane (Parent Core) | This compound |
|---|---|---|
| Molecular Formula | C7H14N2O uni.lu | C9H18N2O |
| Molecular Weight | 142.19 g/mol | 170.25 g/mol |
| Ring System 1 | 5-membered oxacycloalkane (Tetrahydrofuran derivative) | 5-membered oxacycloalkane (Tetrahydrofuran derivative) |
| Ring System 2 | 6-membered diazacycloalkane (Piperazine derivative) | 6-membered diazacycloalkane (Piperazine derivative) |
| Spiro Atom Position | C5 | C5 |
Contextual Importance of Spiro-heterocycles in Organic Synthesis and Drug Discovery
Spiro-heterocycles are considered privileged scaffolds in medicinal chemistry due to their structural complexity and biological relevance. mdpi.comresearchgate.net Their well-defined, three-dimensional nature makes them ideal for interacting with the complex surfaces of biological targets like enzymes and receptors. tandfonline.com The incorporation of a spirocyclic moiety can significantly enhance a drug candidate's properties, including potency and selectivity. nih.gov
The rigid framework allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions within a binding site. tandfonline.com This contrasts with traditional flat, aromatic systems which have limited spatial diversity. tandfonline.com Furthermore, the increased sp³ character of spirocycles compared to aromatic systems can improve physicochemical properties such as aqueous solubility and metabolic stability. tandfonline.com Consequently, spiro-heterocyclic motifs are found in numerous natural products and have been integrated into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netnih.govontosight.ai The development of new synthetic methodologies for constructing these complex structures remains an active and important area of research in organic chemistry. researchgate.netwalshmedicalmedia.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2-oxa-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-4-10-7-9(11)3-6-12-8-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOSVBTLWIPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC12CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Studies of 6 Ethyl 2 Oxa 6,9 Diazaspiro 4.5 Decane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
A detailed examination of the electronic structure and reactivity of 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane would require the application of quantum chemical calculations.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperidine (B6355638) and oxazolidine (B1195125) rings in this compound suggests a complex conformational landscape.
In Silico Prediction of Spectroscopic Parameters
Computational methods can also predict the spectroscopic signatures of a molecule, which are essential for its experimental characterization. This would involve calculating parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. The predicted spectra could then be compared with experimental data to confirm the molecule's structure.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of complex spectra. nih.govmdpi.com For this compound, predicting ¹H and ¹³C NMR chemical shifts involves several computational steps. Initially, a conformational search is performed to identify the molecule's most stable three-dimensional structures. Each of these conformers is then subjected to geometry optimization using a selected DFT functional and basis set, such as B3LYP/6-31G(d). nih.gov
Following optimization, the NMR shielding tensors are calculated for each conformer, often employing a higher level of theory like WP04/6-311++G(2d,p) combined with a solvent model to mimic experimental conditions. github.io The final predicted chemical shifts are an average of the values for each conformer, weighted by their Boltzmann population distribution. These theoretical values can then be compared with experimental data to confirm the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational chemistry principles for illustrative purposes.)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 70.2 |
| 3 | 3.65 (t) | 65.8 |
| 4 | 2.88 (t) | 45.1 |
| 5 (spiro) | - | 60.5 |
| 7 | 2.95 (m) | 52.3 |
| 8 | 1.85 (m) | 30.1 |
| 10 | 2.75 (m) | 50.8 |
| Ethyl-CH₂ | 2.60 (q) | 48.7 |
| Ethyl-CH₃ | 1.10 (t) | 12.4 |
Calculation of Vibrational Frequencies for IR and Raman Spectra Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions. psu.edu Similar to NMR predictions, these calculations are typically performed using DFT methods. spectroscopyonline.com
The process begins with the optimization of the molecule's geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed at the same level of theory. The output provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.govresearchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. spectroscopyonline.com For this compound, key vibrational modes would include C-H, C-N, C-O, and N-H stretches and bends.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values based on computational chemistry principles for illustrative purposes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |
| N-H Stretch | 3350 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Strong |
| C-O Stretch (Ether) | 1120 | Strong |
| C-N Stretch | 1180 | Medium |
| CH₂ Bend | 1450 | Medium |
| N-H Bend | 1600 | Medium to Weak |
Advanced Molecular Modeling for Structure-Activity Relationship (SAR) Understanding
The unique three-dimensional and rigid nature of spirocyclic scaffolds makes them attractive in drug discovery for creating molecules with improved target specificity and pharmacokinetic properties. chemdiv.com
Pharmacophore Development and Ligand Design Principles based on Spirocyclic Scaffolds
A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For a molecule like this compound, a pharmacophore model would highlight key features such as hydrogen bond donors (the N-H groups), hydrogen bond acceptors (the nitrogen and oxygen atoms), and hydrophobic regions (the ethyl group and aliphatic rings). researchgate.netpharmacophorejournal.com
Developing a pharmacophore model can be done through ligand-based or structure-based approaches. mdpi.commdpi.com In a ligand-based approach, a set of known active molecules is superimposed to identify common features. A structure-based approach uses the known 3D structure of the biological target to define complementary features in the binding site. nih.gov The spirocyclic core of this compound serves as a rigid scaffold to orient these pharmacophoric features in a precise three-dimensional arrangement, which can enhance binding affinity and selectivity for a target protein. chemdiv.com
Table 3: Hypothetical Pharmacophore Features of this compound
| Feature Type | Atom(s) Involved | Role in Molecular Recognition |
| Hydrogen Bond Donor | N-H group | Interaction with electronegative atoms in the target |
| Hydrogen Bond Acceptor | Oxygen, Nitrogen atoms | Interaction with hydrogen bond donors in the target |
| Hydrophobic Center | Ethyl group, Cyclohexane ring | Interaction with nonpolar pockets in the target |
| Positive Ionizable | Protonated Nitrogen atoms | Potential for ionic interactions |
Molecular Docking and Dynamics Simulations for Elucidating Binding Modes with Hypothetical Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.commdpi.comnih.govacs.org In the context of drug discovery, docking is used to predict how a ligand such as this compound might interact with the binding site of a protein. researchgate.net The process involves placing the ligand in various conformations and orientations within the target's active site and scoring these poses based on factors like intermolecular forces.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. acs.orgmdpi.com MD simulations provide a more realistic picture of the binding by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and can be used to calculate binding free energies. researchgate.netscienceopen.com
Table 4: Hypothetical Molecular Docking and Dynamics Simulation Results for this compound with a Kinase Active Site
| Parameter | Result | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Indicates a favorable predicted binding affinity. |
| Key Hydrogen Bonds | N-H with Asp145; Oxygen with Lys72 | Specific interactions anchoring the ligand in the binding pocket. |
| Key Hydrophobic Interactions | Ethyl group with Leu120; Spiro core with Val80 | Nonpolar interactions contributing to binding stability. |
| MD Simulation RMSD (Ligand) | 1.2 Å over 100 ns | The ligand remains stably bound in the active site throughout the simulation. |
| MM-GBSA Binding Free Energy (kcal/mol) | -45.3 | A strong calculated binding affinity, suggesting a potent interaction. |
Reactivity, Functionalization, and Derivatization of the 2 Oxa 6,9 Diazaspiro 4.5 Decane Scaffold
Chemical Transformations of the Spirocyclic Ring System
The inherent stability of the saturated heterocyclic rings in the 2-oxa-6,9-diazaspiro[4.5]decane scaffold generally requires forcing conditions for transformations. However, the strategic placement of heteroatoms allows for selective reactions.
Selective Oxidation and Reduction Reactions
While the core saturated carbocyclic and heterocyclic rings of the 2-oxa-6,9-diazaspiro[4.5]decane system are relatively resistant to oxidation and reduction under standard conditions, the nitrogen atoms can undergo oxidation. For the related compound, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane, oxidation can be achieved using common oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the corresponding N-oxides. smolecule.com
Reduction of the core structure is generally not feasible without cleaving the rings. However, functional groups introduced onto the scaffold can be selectively reduced. For instance, if an acyl group is present on one of the nitrogen atoms, it can be reduced to the corresponding alkyl group using reducing agents like lithium aluminum hydride. smolecule.com
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
Direct electrophilic substitution on the saturated carbon framework of the 2-oxa-6,9-diazaspiro[4.5]decane scaffold is challenging due to the lack of electron-rich centers. Conversely, the nitrogen atoms are nucleophilic and readily react with electrophiles, which is discussed in section 5.2.1.
Nucleophilic substitution reactions on the carbon skeleton are also uncommon unless a suitable leaving group is introduced. The primary reactivity of this scaffold lies in the functionalization of the nitrogen atoms.
Functionalization at Nitrogen and Oxygen Heteroatoms
The nitrogen and oxygen heteroatoms are the primary sites for the functionalization and derivatization of the 2-oxa-6,9-diazaspiro[4.5]decane scaffold.
Diverse Alkylation and Acylation Strategies at the Amine Groups
The secondary amine groups in the 2-oxa-6,9-diazaspiro[4.5]decane scaffold are nucleophilic and can be readily functionalized through various alkylation and acylation reactions. The presence of two distinct nitrogen atoms (N6 and N9) allows for the potential for selective functionalization.
Alkylation: Mono- or di-alkylation can be achieved by treating the scaffold with alkyl halides in the presence of a base. smolecule.com The regioselectivity of the alkylation may be influenced by steric hindrance and the nature of the protecting groups on the other nitrogen. For instance, the synthesis of 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane involves the introduction of an ethyl group at one of the nitrogen positions.
Acylation: Acylation of the amine groups can be accomplished using acyl chlorides or anhydrides. This reaction is often used to introduce a variety of functional groups or to protect one of the amine groups to allow for selective reaction at the other. The formation of Boc-protected derivatives, such as tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate, demonstrates the feasibility of such acylations. cymitquimica.combldpharm.com
Below is a table summarizing various alkylation and acylation reactions on the 2-oxa-6,9-diazaspiro[4.5]decane scaffold.
| Reagent | Reaction Type | Product |
| Ethyl iodide | Alkylation | This compound |
| Benzyl bromide | Alkylation | 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane |
| Acetyl chloride | Acylation | 6-Acetyl-2-oxa-6,9-diazaspiro[4.5]decane |
| Di-tert-butyl dicarbonate | Acylation (Protection) | tert-Butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate |
Potential for Ring-Opening or Ring-Expansion Reactions under Specific Conditions
While generally stable, the heterocyclic rings of the 2-oxa-6,9-diazaspiro[4.5]decane scaffold could potentially undergo ring-opening or ring-expansion reactions under specific, often harsh, conditions. For example, cleavage of the ether linkage would require strong acids or other specific reagents. Ring-opening of the piperazine-like ring could potentially occur through reactions like the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide followed by hydrolysis, although this has not been specifically reported for this scaffold.
Utilization of the 2-Oxa-6,9-diazaspiro[4.5]decane as a Synthetic Building Block
The 2-oxa-6,9-diazaspiro[4.5]decane scaffold serves as a valuable building block in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure. The ability to selectively functionalize the two nitrogen atoms allows for the creation of diverse libraries of compounds with distinct biological activities.
For example, the differential functionalization of the two amine groups can lead to the synthesis of compounds with tailored properties for specific biological targets. One nitrogen can be used as an attachment point to a larger molecular scaffold, while the other can be modified to fine-tune solubility, polarity, or binding interactions. The synthesis of various derivatives of related diazaspiro[4.5]decanes highlights their utility in constructing complex molecules with potential therapeutic applications. researchgate.net
Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Complex Synthesis
A thorough review of available scientific literature and chemical databases reveals a significant gap in detailed research concerning the reactivity, functionalization, and derivatization of the specific chemical compound This compound . While this compound is available commercially and is classified as a heterocyclic building block, there is a notable absence of published studies detailing its application as a precursor for the assembly of more complex polycyclic and heterocyclic structures or its use in divergent synthesis approaches.
Consequently, a detailed, evidence-based article structured around the specific topics of its role as a precursor and its applications in divergent synthesis cannot be generated at this time. The foundational research findings, reaction schemes, and detailed examples required to populate such an article are not present in the public domain.
The inquiry into the synthetic utility of the 2-oxa-6,9-diazaspiro[4.5]decane scaffold, particularly the 6-ethyl derivative, did not yield specific examples of its transformation into more intricate molecular architectures. Scientific papers detailing reaction conditions, yields, and the characterization of resulting polycyclic or complex heterocyclic compounds originating from this specific precursor are not available.
Similarly, information regarding the application of This compound in divergent synthesis is also unavailable. Divergent synthesis relies on a core scaffold from which a library of structurally diverse compounds can be generated through various reaction pathways. While the structure of this compound suggests potential for such applications due to its multiple reactive sites, no published research demonstrates or explores this potential.
Biological and Pharmacological Significance of Spirocyclic Ethers and Diazaspirocycles
General Biological Activities of Spirocyclic Compounds
The incorporation of spirocyclic motifs into molecular structures is a strategy employed to enhance pharmacological properties. dndi.org These compounds are prevalent in a wide array of natural products and have been successfully integrated into clinically approved drugs. nih.govresearchgate.net The inherent three-dimensionality and structural complexity of spirocycles make them valuable scaffolds in modern drug discovery. nih.govtandfonline.com
Spirocyclic compounds exhibit a wide spectrum of biological activities, positioning them as privileged structures in pharmaceutical research. researchgate.net Their versatile frameworks are found in molecules designed to treat a range of conditions, including neurological, infectious, and metabolic diseases, as well as various cancers. nih.govtandfonline.com The structural diversity of spiro-heterocycles allows them to interact with numerous biological systems, acting as enzyme inhibitors or receptor modulators. nih.govmdpi.com For instance, different classes of spiro compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. emanresearch.orgmdpi.commdpi.com This broad activity stems from their ability to present substituents in precise spatial orientations, facilitating specific interactions with biological targets. mdpi.com
The rigid nature of the spirocyclic scaffold is a key determinant of its pharmacological advantages. mdpi.com This structural rigidity locks the molecule into a specific conformation, which can lead to a better fit with a biological target, thereby enhancing potency and selectivity while minimizing off-target interactions. dndi.orgtandfonline.comnih.gov By restricting conformational flexibility, spirocycles can orient binding elements in an optimal manner, as demonstrated in the design of highly selective dopamine (B1211576) D3 receptor agonists and PARP-1 inhibitors. tandfonline.com
Furthermore, the introduction of a spirocyclic core often improves a compound's pharmacokinetic profile. tandfonline.com The higher proportion of sp3-hybridized carbon atoms in spirocycles, compared to planar aromatic systems, generally correlates with improved physicochemical properties. tandfonline.combldpharm.com Studies have shown that replacing traditional ring systems (like piperazine (B1678402) or morpholine) with spirocyclic analogues can lead to increased solubility, decreased lipophilicity, and notably, better metabolic stability. tandfonline.comtandfonline.comwordpress.com For example, spirocyclic surrogates of morpholine (B109124) have been shown to be much more soluble and metabolically stable. wordpress.com This enhanced stability is attributed to the constrained structure, which can protect metabolically susceptible sites from enzymatic degradation. mykhailiukchem.org
Modalities of Action for Related Spiro-heterocycles
Spiro-heterocycles, which include spirocyclic ethers and diazaspirocycles, engage with biological systems through various mechanisms of action. Their defined three-dimensional shapes allow for precise interactions with the active sites of enzymes and the binding pockets of receptors.
Spiro-heterocycles have emerged as effective enzyme inhibitors, a property leveraged in the treatment of various diseases. researchgate.net A notable example is the development of inhibitors for Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (B10506) synthesis. nih.govresearchgate.net Optimization of a spirocyclic proline-based scaffold led to the identification of potent TPH1 inhibitors. nih.gov Structure-guided design resulted in compounds like KAR5417, which demonstrates significant inhibitory activity. nih.govresearchgate.net The development of spiro-heterocyclic inhibitors extends to other critical enzymes, including deubiquitylating enzymes (DUBs) and cyclin-dependent kinase 2 (CDK2), highlighting their potential in cancer therapy. nih.govgoogle.com
Table 1: Examples of Spirocyclic TPH1 Enzyme Inhibitors An interactive data table showing specific spirocyclic compounds and their inhibitory concentration (IC50) against the TPH1 enzyme.
| Compound Name | TPH1 IC50 (nM) | Reference |
| KAR5417 | 42 | researchgate.net |
| Telotristat | 28 | medchemexpress.combiorxiv.org |
| ACT-678689 | 8 | medchemexpress.com |
The conformationally restricted nature of spirocycles makes them ideal candidates for designing selective receptor ligands. nih.gov They have been successfully developed as potent antagonists for muscarinic acetylcholine (B1216132) receptors, which are involved in regulating the parasympathetic nervous system. nih.govwikipedia.org For instance, chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective antagonists of the M4 muscarinic receptor. nih.gov Similarly, optimization of a screening hit led to a series of high-potency spirocyclic antagonists for the M3 subtype. nih.govdocumentsdelivered.com The rigid spirocyclic framework allows for the precise positioning of functional groups necessary for high-affinity binding and selectivity over other receptor subtypes. rsc.org Beyond muscarinic receptors, spirocyclic structures have also been integral to developing ligands with high affinity for sigma (σ) receptors. nih.gov
Table 2: Examples of Spirocyclic Receptor Antagonists An interactive data table detailing spirocyclic compounds, their target receptors, and their binding affinities (Ki).
| Compound Class | Target Receptor | Example Ligand | Binding Affinity (Ki) | Reference |
| Spirocyclic Piperidine (B6355638) | σ1 Receptor | Compound 1 | 0.69 nM | nih.gov |
| Dispiro Compound | σ1 Receptor | Compound 23a | 3.6 nM | rsc.org |
| 6-Azaspiro[2.5]octane | Muscarinic M4 | VU6015241 | 1 nM (human) | nih.gov |
A significant number of spiro-heterocyclic compounds have been investigated for their antioxidant properties. nih.govrsc.org Oxidative stress is implicated in the pathology of numerous diseases, making the development of effective antioxidants a key therapeutic goal. nih.govrsc.org Spiro compounds can act as radical scavengers, mitigating oxidative damage. nih.gov Their antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govrsc.org The activity of these compounds is frequently linked to the presence of specific functional groups, such as phenolic hydroxyls, aryl ethers, or nitrogen-containing moieties like amines and amides, which can donate hydrogen atoms or electrons to neutralize free radicals. nih.govrsc.org
Table 3: Antioxidant Activity of Selected Spiro-heterocycles An interactive data table presenting the radical scavenging activity (IC50) of various spirocyclic compounds compared to a standard antioxidant.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Spiro Compound C12 | 4.49 | 0.39 | nih.gov |
| Spiro Compound C13 | 18.65 | 0.86 | nih.gov |
| Quercetin (Standard) | 8.69 | 15.49 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Spiro-oxadiazadecanes
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For spiro-oxadiazadecanes and related spirocyclic systems, SAR studies focus on identifying the key structural motifs and substituents that govern their pharmacological effects. The rigid conformation of spirocycles allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced potency and selectivity for biological targets. bldpharm.comnih.gov
Influence of Peripheral Substituents and Core Modifications on Biological Interactions
The biological activity of spiro-oxadiazadecane derivatives can be significantly modulated by altering peripheral substituents and making modifications to the core spirocyclic structure. These changes can affect the compound's affinity for its target, as well as its pharmacokinetic properties.
Research on analogous diazaspiro frameworks illustrates this principle effectively. For example, a study on a series of 2,8-diazaspiro[4.5]decan-1-one derivatives revealed that different substituents had a marked impact on their ability to inhibit chitin (B13524) synthase (CHS), a key enzyme in fungi. nih.gov The introduction of various functional groups led to a range of inhibitory potencies, highlighting the sensitivity of the biological target to the chemical nature of the substituents. nih.gov Compounds featuring specific aromatic and aliphatic moieties demonstrated moderated to excellent potency, with IC₅₀ values ranging from 0.12 to 0.29 mM. nih.gov
Similarly, studies on other spiroheterocycles have shown that modifications to substituents can drastically alter biological outcomes. In a series of spiro-1,2,4-oxadiazoline derivatives, the type and position of substituents on phenyl rings attached to the core structure were directly related to their pesticidal activities. nih.gov This demonstrates that even distal changes to the molecule can have a profound effect on its interaction with biological systems.
Core modifications, such as altering the ring size or replacing heteroatoms within the spirocyclic system, can also lead to significant changes in activity. The inherent three-dimensionality of spirocycles, which contributes to a higher fraction of sp³ hybridized carbons (Fsp³), is often associated with a higher probability of success in clinical development. bldpharm.com Modifying the core can tune physicochemical properties like solubility and metabolic stability, thereby enhancing the drug-like characteristics of the molecule. bldpharm.com For instance, replacing a morpholine ring with diverse azaspiro cycles in a series of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity and improved metabolic stability. bldpharm.com
The following table summarizes SAR findings for analogous 2,8-diazaspiro[4.5]decan-1-one derivatives, indicating how different substituents impact inhibitory activity against chitin synthase (CHS). nih.gov
| Compound ID | Substituent Group | CHS IC₅₀ (mM) | Antifungal Activity (MIC, mmol/L) vs. C. albicans |
| 4d | 2,4-difluorobenzyl | Not specified | 0.04 |
| 4e | 2-fluorobenzyl | 0.13 | Not specified |
| 4j | 3-methylbenzyl | 0.12 | 0.08 (vs. A. fumigatus) |
| 4r | 2-thienylmethyl | Not specified | 0.08 (vs. A. fumigatus) |
This interactive table is based on data from a study on related diazaspiro[4.5]decan-1-one derivatives, illustrating the principle of substituent influence. nih.gov
Stereochemical Aspects Governing Pharmacological Efficacy
Stereochemistry plays a pivotal role in the pharmacological efficacy of chiral molecules, including spiro-oxadiazadecanes. nih.gov Since biological systems such as enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a drug. nih.govresearchgate.net The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov
The rigid, three-dimensional structure of spiro compounds often results in chirality. The specific spatial arrangement of atoms can determine how well the molecule fits into the binding site of a biological target. One enantiomer may bind with high affinity and elicit a strong therapeutic response, while the other (the distomer) may be less active or even contribute to undesirable side effects. researchgate.net Therefore, the use of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and reduced drug interactions. nih.gov
This principle has been demonstrated in studies of related spirocyclic compounds. In an investigation of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, diastereomers were synthesized and evaluated for their biological activities. mdpi.com The study found that stereochemistry had a significant impact, with specific diastereomers exhibiting potent antibacterial and antioxidant effects while others were less active. For example, the (2S,4R,6′R*)-diastereomers showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com This highlights that the precise three-dimensional orientation of the atoms is crucial for effective interaction with bacterial targets.
Another study on nature-inspired compounds revealed that only isomers with a specific stereochemistry—the (5S, αS) isomers—displayed significant antiplasmodial activity. nih.gov This effect was attributed to a stereoselective cellular uptake mechanism, suggesting that the transport systems responsible for getting the drug into the cell are sensitive to the molecule's stereochemistry. nih.gov
These findings underscore the importance of considering stereochemistry in the design and development of spiro-oxadiazadecane-based therapeutic agents. The separation and individual testing of stereoisomers are critical steps in identifying the most potent and safest drug candidate.
The table below illustrates the impact of stereochemistry on the antimicrobial activity of analogous spirochromane-pyrimidine compounds. mdpi.com
| Compound Series | Stereoisomer | Biological Activity Highlight |
| 5 | (2R,4S,6′R) | Moderate antimicrobial activity |
| 6 | (2S,4R,6′R) | Significant antibacterial activity (MIC down to 2 µg/mL) |
This interactive table is based on data from a study on related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, demonstrating the critical role of stereochemistry. mdpi.com
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes for Spiro-oxadiazadecanes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For complex structures like spiro-oxadiazadecanes, the focus is shifting towards routes that are not only efficient but also environmentally benign. A central concept in this effort is "atom economy," which seeks to maximize the incorporation of all atoms from the reactants into the final desired product, thereby minimizing waste. numberanalytics.com
Future research will prioritize the development of catalytic reactions that enhance atom economy. numberanalytics.com This includes the use of transition metal catalysts for cross-coupling reactions or ruthenium and molybdenum complexes for olefin metathesis, which can construct complex molecular architectures with high efficiency. numberanalytics.com Additionally, visible-light-driven dearomatization reactions are emerging as a sustainable strategy to access spirocyclic systems with perfect atom economy. rsc.org These methods often proceed under mild conditions and can defy traditional thermodynamic constraints, opening new avenues for synthesis. rsc.org The goal is to move towards 100% atom-economical processes that reduce or eliminate the need for hazardous reagents and minimize waste streams. rsc.org
Table 1: Comparison of Synthetic Efficiency Metrics
| Metric | Description | Goal for Sustainable Synthesis |
|---|---|---|
| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com | Maximize (approaching 100%) |
| Reaction Mass Efficiency (RME) | The mass of the isolated product divided by the total mass of reactants used in the reaction. | Maximize |
| E-Factor (Environmental Factor) | The total mass of waste produced divided by the mass of the product. | Minimize (approaching 0) |
| Yield Economy (YE) | A metric that incorporates both the chemical yield and the reaction time to assess efficiency. ekb.eg | Maximize |
Application of Advanced Analytics for Real-time Reaction Monitoring and Process Optimization
The synthesis of complex molecules like 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane often involves multiple steps where precise control over reaction conditions is critical. Process Analytical Technology (PAT) is becoming an indispensable tool for achieving this control, enabling real-time monitoring and optimization of chemical reactions. nih.gov This data-rich approach is particularly well-suited for multistep continuous flow synthesis. researchgate.netchemrxiv.org
The integration of multiple, complementary analytical tools such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC) provides a comprehensive, real-time understanding of a reaction's progress. nih.govhitec-zang.de By coupling these instruments with advanced data analysis models, including deep learning and partial least squares regression, researchers can precisely quantify products, intermediates, and impurities as they form. researchgate.netchemrxiv.orghitec-zang.de This allows for immediate adjustments to reaction parameters, leading to enhanced process understanding, improved yields, and greater control over product quality. nih.govnih.gov Autonomous self-optimizing flow reactors represent a significant advancement, combining automation, AI, and in-line analytics to streamline the entire process optimization workflow. semanticscholar.org
Table 2: Process Analytical Technology (PAT) Tools for Real-time Monitoring
| Analytical Tool | Information Provided | Application in Synthesis |
|---|---|---|
| NMR Spectroscopy | Structural information, quantification of components. | Monitoring conversions and identifying intermediates. hitec-zang.de |
| UV/Vis Spectroscopy | Concentration of chromophoric species. | Tracking the progress of reactions involving colored compounds. hitec-zang.de |
| IR Spectroscopy | Functional group analysis, reaction kinetics. | Monitoring the appearance/disappearance of key functional groups. hitec-zang.de |
| UHPLC | Separation and quantification of complex mixtures. | Final quantification of product purity and impurity profiling. hitec-zang.de |
Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Synthesis Prediction
Table 3: Applications of AI/ML in Chemical Synthesis
| AI/ML Application | Function | Impact on Spirocycle Synthesis |
|---|---|---|
| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. engineering.org.cn | Accelerates the design of pathways to novel spirocycles. |
| Forward Reaction Prediction | Predicts the products of a given set of reactants and conditions. nih.gov | Validates proposed reactions and anticipates byproducts. |
| Reaction Condition Optimization | Recommends optimal temperature, solvent, catalyst, etc. mdpi.com | Reduces the number of experiments needed to maximize yield and purity. |
| Active Learning | Selects experiments with high information content to improve model accuracy efficiently. nih.gov | Guides experimentation to rapidly refine synthetic procedures. |
Exploration of Novel Biological Targets and Therapeutic Applications beyond Current Known Modalities
Spirocycles are gaining significant interest in drug discovery due to their inherent three-dimensionality, which often leads to improved solubility and better binding to biological targets compared to flatter, aromatic structures. researchgate.netnih.gov While research has identified bioactive spirocycles active against targets like G protein-coupled receptors (GPCRs), there is vast, underexplored chemical space that holds potential for new therapeutic applications. nih.gov
Future research will focus on designing and synthesizing novel spirocyclic scaffolds to probe new biological targets. nih.gov The rigid nature of the spiro junction is a key advantage, as it fixes the spatial orientation of substituents, enabling the fine-tuning of interactions with a biological target and enhancing selectivity. mdpi.com Emerging areas of investigation include the development of spiro-lactams as novel antimicrobial agents and spiro[chromanone-piperidine] derivatives as potential inhibitors of fatty acid synthesis in pathogenic bacteria. nih.govnih.gov By systematically expanding the diversity of spiro-oxadiazadecane libraries, researchers aim to identify lead compounds for a wide range of diseases.
Table 4: Potential Biological Target Classes for Spirocyclic Compounds
| Target Class | Therapeutic Area | Rationale for Spirocycle Interaction |
|---|---|---|
| G Protein-Coupled Receptors (GPCRs) | Oncology, Neurology, Metabolism | 3D structure can provide high specificity for receptor binding pockets. nih.gov |
| Ion Channels | Cardiology, Neurology | Rigid scaffold can effectively block or modulate channel pores. nih.gov |
| Enzymes (e.g., Kinases, Proteases) | Oncology, Infectious Disease | Precise orientation of functional groups can lead to potent and selective inhibition. mdpi.com |
| Fatty Acid Synthesis Pathway | Antibacterials | Novel scaffolds may inhibit essential bacterial metabolic pathways. nih.gov |
Development of Computational Models for Precise Prediction of Spirocyclic Conformations and Interactions
Computational chemistry is an essential partner in the exploration of spirocyclic compounds. Given their complex and rigid three-dimensional shapes, accurately predicting the preferred conformation of a molecule like this compound is crucial for understanding its properties and biological activity.
Advanced computational models are being developed to provide a deeper understanding of these molecules. Conformational analysis can identify the most stable spatial arrangements and the transition states of reactions, offering insights into the origins of stereoselectivity. nih.gov For drug discovery, computational docking protocols are used to predict how a spirocycle might bind to its biological target. nih.gov These models are increasingly accurate, especially when starting with pre-computed conformational ensembles of the spirocycle before performing rigid-body docking. nih.gov Furthermore, machine learning is being integrated into these computational workflows to build models that can predict compound-target interactions or even physicochemical properties based on molecular structure, helping to prioritize which novel spirocycles should be synthesized and tested. nih.govrsc.org
Table 5: Computational Methods in Spirocycle Research
| Computational Method | Purpose | Application |
|---|---|---|
| Conformational Analysis | Determines the low-energy, three-dimensional shapes of a molecule. | Predicts the most likely bioactive conformation. nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. nih.gov | Identifies potential biological targets and guides lead optimization. |
| Quantum Mechanics (QM) | Calculates electronic structure and reaction energetics. | Provides accurate analysis of transition states and reaction mechanisms. |
| Machine Learning (ML) Models | Predicts properties based on structural data from large datasets. | Screens virtual libraries for potential bioactivity or desired properties. nih.govrsc.org |
Q & A
Q. Basic
- Scaffold for Drug Design : Core structure for selective kinase inhibitors (e.g., anticancer agents) .
- Antimicrobial Probes : Modulate bacterial efflux pumps via hydrophobic interactions .
- Biochemical Tools : Fluorescently tagged derivatives track intracellular protein localization .
How are mechanistic studies conducted to elucidate target engagement?
Q. Advanced
- Kinetic Assays : Measure and shifts in kinase activity assays with/without inhibitor .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolve inhibitor-bound kinase conformations at near-atomic resolution .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
